molecular formula C3H7NS B102301 Ethanimidothioic acid, methyl ester (9CI) CAS No. 17572-18-8

Ethanimidothioic acid, methyl ester (9CI)

Cat. No.: B102301
CAS No.: 17572-18-8
M. Wt: 89.16 g/mol
InChI Key: YYKXMTXALJYVCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidothioic acid, methyl ester (9CI) can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with methanol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of methyl thioacetimidate often involves large-scale batch processes. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethanimidothioic acid, methyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanimidothioic acid, methyl ester (9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is studied for its effects on enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.

    Industry: It is used in the formulation of insecticides and pesticides for agricultural use

Mechanism of Action

Ethanimidothioic acid, methyl ester (9CI) exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts nerve signal transmission in pests, leading to their paralysis and death .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl thioacetimidate include:

  • Methyl parathion
  • Carbaryl
  • Aldicarb

Uniqueness

What sets methyl thioacetimidate apart from these similar compounds is its specific mode of action and its effectiveness against a broad spectrum of pests. Additionally, its relatively low persistence in the environment makes it a preferred choice in certain agricultural applications .

Properties

CAS No.

17572-18-8

Molecular Formula

C3H7NS

Molecular Weight

89.16 g/mol

IUPAC Name

methyl ethanimidothioate

InChI

InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3

InChI Key

YYKXMTXALJYVCN-UHFFFAOYSA-N

SMILES

CC(=N)SC

Canonical SMILES

CC(=N)SC

Origin of Product

United States

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